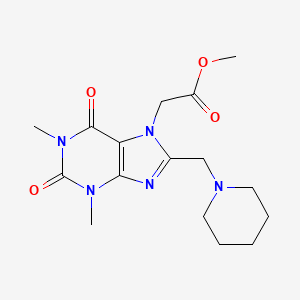
methyl 2-(1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)-2,3-dihydro-1H-purin-7(6H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is a complex organic compound with a purine base structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, piperidine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically controlled to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
METHYL 2-{1,3-DIMETHYL-2,6-DIOXO-8-[(PIPERIDIN-1-YL)METHYL]-2,3,6,7-TETRAHYDRO-1H-PURIN-7-YL}ACETATE is unique due to its specific structural features, such as the piperidin-1-ylmethyl group and the methyl acetate group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H23N5O4 |
|---|---|
Molecular Weight |
349.38 g/mol |
IUPAC Name |
methyl 2-[1,3-dimethyl-2,6-dioxo-8-(piperidin-1-ylmethyl)purin-7-yl]acetate |
InChI |
InChI=1S/C16H23N5O4/c1-18-14-13(15(23)19(2)16(18)24)21(10-12(22)25-3)11(17-14)9-20-7-5-4-6-8-20/h4-10H2,1-3H3 |
InChI Key |
XZDQNYOBTKGZJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















